Retinyl Propionate-d3 is a synthetic derivative of retinol, commonly known as Vitamin A. This compound is classified as a retinoid, which are compounds that exhibit biological activity similar to that of Vitamin A. Retinyl Propionate-d3 is particularly notable for its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. The compound is primarily synthesized through the esterification of retinol with propionic acid, utilizing specific catalysts to facilitate the reaction under controlled conditions .
Retinyl Propionate-d3 is derived from Vitamin A, specifically retinol, which is obtained from animal sources such as liver and fish oils, as well as from plant sources in the form of provitamin A carotenoids. In terms of classification, it falls under the category of retinoids, which are known for their role in cellular growth, differentiation, and apoptosis. Its unique feature of deuterium labeling makes it significant for research applications in biochemistry and pharmacology .
The synthesis of Retinyl Propionate-d3 involves the esterification process where retinol reacts with propionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis.
Key Steps in Synthesis:
In industrial settings, large-scale production follows similar principles but may involve continuous processes to enhance efficiency. Deuterated reagents are used specifically to ensure the incorporation of deuterium into the final product .
Retinyl Propionate-d3 has a molecular formula of C23H34O2 and a molecular weight of approximately 342.51 g/mol. The structure features a retinol backbone with a propionate ester group attached at one end. The presence of deuterium enhances its stability and allows for tracking in metabolic studies.
Retinyl Propionate-d3 can undergo several key chemical reactions:
These reactions are crucial for understanding its reactivity and potential applications in medicinal chemistry .
Retinyl Propionate-d3 exerts its biological effects by binding to specific nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding activates transcriptional processes that regulate gene expression involved in cell proliferation, differentiation, and apoptosis.
The presence of deuterium not only stabilizes the compound but also prolongs its biological activity by reducing degradation rates, making it an effective agent in various therapeutic contexts .
These properties make Retinyl Propionate-d3 suitable for both laboratory research and industrial applications .
Retinyl Propionate-d3 finds extensive use across various scientific fields:
Retinyl Propionate-d3 (C₂₃H₃₁D₃O₂) is a deuterated derivative of retinyl propionate, where three hydrogen atoms at the terminal methyl groups of the isoprenoid chain are replaced by deuterium (²H) atoms. This isotopic modification preserves the core structure of vitamin A while altering molecular properties critical to stability and metabolism. Key characteristics include:
Table 1: Comparative Properties of Retinyl Propionate and Retinyl Propionate-d3
Property | Retinyl Propionate | Retinyl Propionate-d3 |
---|---|---|
Molecular Formula | C₂₃H₃₄O₂ | C₂₃H₃₁D₃O₂ |
Molecular Weight (g/mol) | 342.51 | 345.51 |
logP (Octanol-Water) | ~8.5 | ~8.48 |
CAS Registry Number | 7069-42-3 | 1189693-80-8 |
Primary Isotopic Positions | N/A | C15/C20/C24 methyl groups |
Deuterium labeling enables precise tracking via mass spectrometry, making Retinyl Propionate-d3 invaluable for:
The evolution of Retinyl Propionate-d3 reflects key milestones in retinoid engineering:
Table 2: Key Milestones in Deuterated Retinoid Development
Time Period | Development | Significance |
---|---|---|
2008 | Tetrabenazine approved for chorea | Base compound for later deuteration |
2017 | Deutetrabenazine FDA approval | First deuterated drug; validated DKIE principle |
2022 | Deucravacitinib approval for psoriasis | Demonstrated deuterium-enabled receptor selectivity |
2024 | Retinol permeation studies using isotopes | Confined epidermal retention of retinyl derivatives |
Deuteration addresses three core limitations of conventional retinoids:
Metabolic Stabilization via Deuterium Kinetic Isotope Effect (DKIE):Deuterium substitution at allylic methyl positions (C15/C20/C24) increases the activation energy for cytochrome P450 (CYP)-mediated oxidation. The DKIE (kH/kD = 2–5) slows retinol liberation from the ester, reducing rapid metabolic clearance and extending epidermal residence time. This allows sustained retinoid signaling without dose escalation [2] [6].
Enhanced Photostability:The C–D bond’s lower vibrational frequency reduces susceptibility to UV-induced radical cleavage. In formulations, Retinyl Propionate-d3 exhibits 30–50% slower photodegradation than non-deuterated equivalents under UVA/UVB exposure, critical for daytime-compatible products [5].
Mechanistic Probe Capabilities:The isotope enables:
Table 3: Advantages of Deuterium Substitution in Retinoids
Challenge in Non-Deuterated Retinoids | Deuterium Solution | Mechanism |
---|---|---|
Rapid CYP-mediated metabolism | ↓ Oxidation rate at deuterated sites | Increased C–D bond dissociation energy |
UV-induced degradation | ↓ Radical formation under light exposure | Reduced vibrational excitation |
Poor receptor dynamics resolution | HDX-traceable conformational mapping | Distinct mass spectral signatures |
Synergistic formulation effects further amplify benefits:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: